Ned 19
Overview
Description
Ned 19 is a selective membrane-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is known for its ability to inhibit NAADP-mediated calcium signaling, which plays a crucial role in various cellular processes. This compound has been widely used in scientific research to study the functions of NAADP signaling in different cell types .
Preparation Methods
The synthesis of Ned 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a pyridoindole ring system.
Functionalization: The core structure is then functionalized with various substituents, including a fluorophenyl group and a piperazine moiety.
Final assembly: The final step involves the coupling of the functionalized core structure with a methoxyphenyl group to form the complete this compound molecule.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Ned 19 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ned 19 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study NAADP-mediated calcium signaling pathways.
Biology: In biological research, this compound is used to investigate the role of NAADP in various cellular processes, such as calcium release and signal transduction.
Medicine: this compound has been studied for its potential therapeutic applications, including its ability to inhibit tumor growth and metastasis in cancer research.
Mechanism of Action
Ned 19 exerts its effects by selectively antagonizing the NAADP receptor, thereby inhibiting NAADP-mediated calcium release. This inhibition occurs without directly blocking calcium channels. The molecular targets of this compound include the NAADP receptor and associated calcium channels. The pathways involved in its mechanism of action include the modulation of intracellular calcium levels, which affects various downstream cellular processes .
Comparison with Similar Compounds
Ned 19 is unique in its selective antagonism of the NAADP receptor. Similar compounds include:
Trans-Ned 19: A stereoisomer of this compound with similar antagonistic properties.
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, which also affects calcium signaling but through a different mechanism.
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), which indirectly affects calcium signaling.
Compared to these compounds, this compound is unique in its specific targeting of the NAADP receptor, making it a valuable tool for studying NAADP-mediated calcium signaling .
Properties
IUPAC Name |
1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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